2-(Pentane-1-sulfonyl)acetic acid
Description
Contextual Significance within Organosulfur Chemistry and Carboxylic Acids
Organosulfur compounds, a diverse class of molecules containing carbon-sulfur bonds, are integral to numerous areas of chemistry and biology. copernicus.org They are found in a wide array of natural products, pharmaceuticals, and materials. nih.gov The sulfone functional group (R-S(=O)₂-R'), a key feature of 2-(pentane-1-sulfonyl)acetic acid, is particularly significant in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its metabolic stability. thieme-connect.com
The presence of the carboxylic acid group imparts acidic properties to the molecule and provides a handle for further chemical modifications, such as esterification or amidation. Carboxylic acids are a fundamental functional group in organic chemistry, and their incorporation into drug candidates can influence solubility, pharmacokinetic properties, and binding interactions with biological targets. nih.gov The combination of the sulfonyl and carboxylic acid functionalities in this compound creates a scaffold with potential for diverse applications.
Historical Development of Related Sulfonyl Compounds and Synthetic Methodologies
The synthesis of sulfones has a rich history in organic chemistry, with the first methods being developed in the 19th century. thieme-connect.com One of the most common and classical methods for the preparation of sulfones is the oxidation of thioethers (sulfides). wikipedia.orgorganic-chemistry.org This process typically involves the use of various oxidizing agents, which can selectively oxidize the sulfur atom to the sulfoxide (B87167) and then to the sulfone state.
Another widely used strategy for the synthesis of sulfones is the alkylation of sulfinate salts. thieme-connect.com This method involves the reaction of a sulfinate salt with an alkylating agent, providing a direct route to the sulfone functional group. More recent advancements in synthetic methodology have focused on the development of more efficient and environmentally benign procedures, including metal-catalyzed coupling reactions and C-H functionalization approaches. thieme-connect.com
Thioether Formation: Reaction of pentanethiol with a haloacetic acid, such as bromoacetic acid, in the presence of a base to form 2-(pentylthio)acetic acid.
Oxidation: Subsequent oxidation of the resulting thioether with a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid, to yield the final product, this compound. organic-chemistry.org
This general approach highlights the established and versatile nature of synthetic routes to access sulfonyl compounds.
Overview of Research Trajectories and Academic Relevance
While specific research applications for this compound are not extensively documented, the broader class of sulfonylacetic acids has been investigated for its potential as inhibitors of matrix metalloproteinases (MMPs). nih.govmdpi.comnih.govmdpi.com MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including cancer metastasis and inflammation. mdpi.commdpi.com
The general structure of sulfonylacetic acids, with a chelating carboxylic acid group and a substituent that can be tailored to fit into the active site of MMPs, makes them attractive candidates for the development of novel therapeutic agents. It is plausible that research into this compound and its derivatives could be directed towards this area of medicinal chemistry.
The ongoing interest in organosulfur compounds, coupled with the need for novel therapeutic agents, suggests that this compound and related structures will continue to be relevant in academic and industrial research. Future studies will likely focus on the development of efficient and scalable synthetic routes, the exploration of its biological activities, and the elucidation of its structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentylsulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-2-3-4-5-12(10,11)6-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINWYUNUZBGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107375-91-7 | |
| Record name | 2-(pentane-1-sulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategic Route Development
Direct and Indirect Sulfonylation Strategies for Carbon-Sulfur Bond Formation
The construction of the C-S bond in 2-(pentane-1-sulfonyl)acetic acid can be achieved through both direct and indirect sulfonylation strategies. Direct methods involve the formation of the sulfone functionality in a single step, while indirect methods typically proceed through a sulfide (B99878) or sulfoxide (B87167) intermediate that is subsequently oxidized.
Direct Sulfonylation: This approach often utilizes a sulfonylating agent that reacts directly with a suitable acetic acid derivative. A common method involves the reaction of a pentanesulfonyl halide with an enolate of an acetic acid ester, followed by hydrolysis. For instance, pentanesulfonyl chloride can react with the lithium enolate of ethyl acetate.
Indirect Sulfonylation: A more common and often milder approach involves the initial formation of a sulfide, which is then oxidized to the sulfone. This two-step process offers greater control and is compatible with a wider range of functional groups. A typical route would involve the nucleophilic substitution of a haloacetic acid derivative with pentanethiolate, followed by oxidation of the resulting sulfide.
The choice of oxidant is crucial for the selective conversion of the sulfide to the sulfone without over-oxidation or side reactions. Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate. organic-chemistry.org The use of hydrogen peroxide is often favored due to its environmental benignity, producing water as the only byproduct. rsc.org
Table 1: Comparison of Direct and Indirect Sulfonylation Strategies
| Strategy | Starting Materials | Reagents | Advantages | Disadvantages |
| Direct | Pentanesulfonyl chloride, Ethyl acetate | Strong base (e.g., LDA) | Fewer steps | Harsh reaction conditions, potential for side reactions |
| Indirect | Pentanethiol, Ethyl bromoacetate | Base (e.g., NaH), Oxidant (e.g., H₂O₂) | Milder conditions, higher yields, better control | Additional oxidation step required |
Multicomponent and Cascade Reactions Incorporating the Sulfonylacetic Acid Moiety
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, related strategies for the synthesis of β-keto sulfones can be adapted. researchgate.networdpress.com
For instance, a conceptual multicomponent approach could involve the reaction of pentyl radical precursor, a source of sulfur dioxide (like DABCO·(SO₂)₂), and an acetic acid derivative. researchgate.net Such a reaction would assemble the desired backbone in a single, convergent step.
Cascade reactions, which involve a series of intramolecular transformations, can also be envisioned. A possible cascade could be initiated by the addition of a pentanethiol to an appropriate acetylenic precursor, followed by an in-situ oxidation and rearrangement to furnish the sulfonylacetic acid framework.
Asymmetric Synthesis Approaches for Chiral Derivatives
While this compound itself is achiral, the introduction of substituents on the carbon atom bearing the sulfonyl and carboxyl groups can create a stereocenter. The asymmetric synthesis of such chiral derivatives is of significant interest. Methodologies for the enantioselective synthesis of chiral sulfones are well-established and can be applied here. rsc.orgrsc.orgacs.org
One common approach is the asymmetric hydrogenation of an α,β-unsaturated sulfone precursor. nih.gov This would involve the synthesis of a pentylsulfonyl acrylic acid derivative, followed by hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.
Another strategy involves the kinetic resolution of a racemic mixture of a chiral intermediate. This could be achieved through enzymatic reactions or with a chiral chemical resolving agent. Furthermore, the use of chiral auxiliaries attached to the acetic acid moiety can direct the stereoselective introduction of the sulfonyl group.
Table 2: Asymmetric Synthesis Strategies for Chiral Sulfone Derivatives
| Approach | Description | Catalyst/Reagent | Enantiomeric Excess (Typical) |
| Asymmetric Hydrogenation | Reduction of an α,β-unsaturated sulfone precursor. | Chiral Rh or Ru complexes | >95% ee |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Enzymes (e.g., lipases), Chiral resolving agents | Up to >99% ee for one enantiomer |
| Chiral Auxiliary | Use of a chiral molecule to direct a stereoselective reaction. | Evans auxiliaries, etc. | >90% de |
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical processes involved. sciencedaily.com
Solvent-Free Reactions and Eco-Friendly Media
Performing reactions in the absence of a solvent or in environmentally benign media like water can significantly reduce waste and hazards. The oxidation of the corresponding sulfide to the sulfone can often be carried out under solvent-free conditions or in water, particularly when using hydrogen peroxide as the oxidant. rsc.orgrsc.org The use of microwave irradiation can also facilitate solvent-free reactions, often leading to shorter reaction times and higher yields.
Atom-Economy and Waste Minimization in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org Addition reactions are inherently 100% atom-economical. rsc.org In the context of this compound synthesis, an indirect approach involving the addition of pentanethiol to an activated acetic acid derivative, followed by an oxidation with H₂O₂, can be highly atom-economical. The main byproduct of the oxidation step is water, which is benign. rsc.org
Table 3: Green Chemistry Metrics for Sulfone Synthesis
| Metric | Conventional Method | Greener Alternative |
| Solvent | Chlorinated solvents (e.g., DCM) | Water or solvent-free |
| Oxidant | Stoichiometric metal-based oxidants | Catalytic oxidation with H₂O₂ |
| Atom Economy | Lower due to byproducts from reagents | Higher, especially in addition and oxidation with H₂O₂ |
| Waste | Halogenated organic waste, metal salts | Water |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of sulfones, including improved safety, better heat and mass transfer, and easier scalability. researchgate.netfigshare.comacs.org
The synthesis of sulfonyl chlorides, potential precursors to this compound, has been successfully demonstrated in continuous flow systems. rsc.org This approach allows for the safe handling of highly reactive and exothermic reactions. The subsequent reaction of the sulfonyl chloride with an acetic acid enolate could also be integrated into a continuous flow process.
Furthermore, the oxidation of sulfides to sulfones is well-suited for flow chemistry. researchgate.net The precise control over reaction parameters such as temperature and residence time in a flow reactor can lead to higher selectivity and yields, minimizing the formation of sulfoxide intermediates or over-oxidation products. researchgate.net
Table 4: Advantages of Flow Chemistry for Sulfone Synthesis
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety due to small reactor volume and superior heat exchange |
| Scalability | Often requires re-optimization for larger scales | Readily scalable by running the process for a longer time or using parallel reactors |
| Control | Less precise control over temperature and mixing | Precise control over reaction parameters leading to better reproducibility and yield |
| Productivity | Limited by batch size and cycle time | Higher productivity through continuous operation |
In Depth Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. However, specific experimental NMR data for 2-(pentane-1-sulfonyl)acetic acid, particularly from advanced techniques, are not found in the reviewed literature.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While standard one-dimensional ¹H and ¹³C NMR spectra would provide primary information on the chemical environment of the protons and carbons in the molecule, advanced 2D NMR experiments would be invaluable for a complete structural assignment. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the pentyl chain and the acetic acid fragment. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) would directly correlate each proton to its attached carbon.
For a more in-depth analysis, Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in establishing the connectivity across the sulfonyl group by showing long-range correlations between protons and carbons. For instance, correlations between the protons on the carbon adjacent to the sulfonyl group (Cα of the acetic acid part) and the carbons of the pentyl chain would unequivocally confirm the molecular skeleton. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, offering clues about the molecule's preferred conformation in solution.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of crystalline and amorphous solids. In the context of this compound, ssNMR could be employed to investigate the presence of different polymorphic forms, which are distinct crystalline structures of the same compound. Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions. This technique is particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain. As of now, no solid-state NMR studies have been reported for this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Packing
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would yield its absolute configuration and detailed conformational parameters. It would reveal how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. Such an analysis would provide an unambiguous depiction of the molecular geometry. Currently, no published reports of a single-crystal structure for this compound are available.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a key technique for the characterization of crystalline materials. A PXRD pattern serves as a fingerprint for a specific crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is instrumental in identifying crystalline forms, assessing sample purity, and studying polymorphism. The literature lacks any published powder diffraction data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule and for elucidating its fragmentation patterns under ionization.
Publicly available databases provide predicted mass spectrometry data for this compound. These predictions can guide the interpretation of experimental data. For instance, the predicted monoisotopic mass is 194.06128 Da.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 195.06856 |
| [M+Na]⁺ | 217.05050 |
| [M-H]⁻ | 193.05400 |
| [M+NH₄]⁺ | 212.09510 |
| [M+K]⁺ | 233.02444 |
| [M+H-H₂O]⁺ | 177.05854 |
Data sourced from PubChemLite.
An experimental HRMS analysis would involve subjecting the compound to ionization, typically through electrospray ionization (ESI), and measuring the mass-to-charge ratios of the resulting ions with high accuracy. This would confirm the molecular formula C7H14O4S. Furthermore, tandem mass spectrometry (MS/MS) experiments, where specific ions are isolated and fragmented, would reveal characteristic fragmentation pathways. This would involve cleavage of the carbon-sulfur bonds and rearrangements within the molecule, providing valuable structural information. However, detailed experimental fragmentation studies for this compound have not been found in the surveyed literature.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of "this compound". These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent functional groups. The resulting spectra offer valuable insights into the presence of key structural motifs and the nature of intermolecular interactions, which are crucial for understanding the compound's solid-state architecture and chemical behavior. uni-goettingen.degatewayanalytical.comnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
The vibrational spectrum of this compound is dominated by the characteristic absorptions of its sulfonyl (SO₂), carboxylic acid (COOH), and pentyl (C₅H₁₁,) moieties. Both FTIR and Raman spectroscopy provide complementary information; bands that are strong in one technique may be weak or absent in the other due to the different selection rules governing them. spectroscopyonline.com FTIR spectroscopy is particularly sensitive to changes in the dipole moment, making it effective for observing polar functional groups like C=O and O-H. gatewayanalytical.com In contrast, Raman spectroscopy detects changes in polarizability and is adept at identifying homo-nuclear bonds such as C-C and S-O. gatewayanalytical.com
Functional Group Analysis
The identification of the primary functional groups within this compound is achieved by assigning the observed vibrational bands to specific stretching and bending modes.
Sulfonyl Group (SO₂): The sulfonyl group is characterized by two prominent stretching vibrations: an asymmetric stretch (νas(SO₂)) and a symmetric stretch (νs(SO₂)). These are typically strong bands in both FTIR and Raman spectra. The exact positions of these bands can be influenced by the electronegativity of the adjacent groups. cdnsciencepub.com
Carboxylic Acid Group (COOH): The carboxylic acid group gives rise to several distinct vibrational bands. The most characteristic is the carbonyl (C=O) stretching vibration (ν(C=O)), which appears as a very strong and sharp peak in the FTIR spectrum. specac.com Its frequency is sensitive to the local environment, particularly hydrogen bonding. nih.gov The hydroxyl (O-H) stretching vibration (ν(O-H)) of the carboxylic acid is also a key feature, typically appearing as a very broad band in the high-frequency region of the FTIR spectrum due to extensive hydrogen bonding. specac.com Other vibrations associated with the carboxylic acid group include the C-O stretching and O-H in-plane and out-of-plane bending modes.
Pentyl Group (C₅H₁₁): The aliphatic pentyl chain contributes to the spectrum through its various C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are found in the 2800-3000 cm⁻¹ region. tandfonline.com Bending (scissoring, wagging, twisting, and rocking) vibrations for these groups appear at lower wavenumbers.
Intermolecular Interactions and Their Spectroscopic Signatures
In the solid state, this compound molecules are expected to form strong intermolecular hydrogen bonds. The carboxylic acid group is a classic example of a functional group that forms dimeric structures through hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. researchgate.net This dimerization has a profound effect on the vibrational spectra. uni-goettingen.de
The most significant indicator of hydrogen bonding is the appearance of the O-H stretching band, which is typically broad and red-shifted to a lower frequency compared to the sharp band of a free (non-hydrogen-bonded) O-H group. nih.gov The C=O stretching frequency is also affected; in a hydrogen-bonded dimer, this band shifts to a lower wavenumber compared to the monomeric form. nih.gov The sulfonyl group's oxygen atoms can also participate in weaker hydrogen bonding interactions, which may lead to slight shifts and broadening of the SO₂ stretching bands. nih.gov
The following tables summarize the expected characteristic vibrational frequencies for this compound based on typical ranges for its constituent functional groups.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | ν(O-H) of hydrogen-bonded carboxylic acid specac.com |
| 2965-2950 | Medium | νas(CH₃) |
| 2940-2915 | Medium | νas(CH₂) |
| 2875-2860 | Medium | νs(CH₃) |
| 2860-2840 | Medium | νs(CH₂) |
| 1720-1680 | Very Strong, Sharp | ν(C=O) of hydrogen-bonded carboxylic acid dimer specac.comnih.gov |
| 1475-1450 | Medium | δ(CH₂) scissoring |
| 1440-1400 | Medium to Strong | δ(O-H) in-plane bend coupled with ν(C-O) |
| 1350-1300 | Strong | νas(SO₂) cdnsciencepub.com |
| 1300-1200 | Medium | ν(C-O) coupled with δ(O-H) in-plane bend |
| 1160-1120 | Strong | νs(SO₂) cdnsciencepub.com |
| 950-875 | Broad, Medium | γ(O-H) out-of-plane bend of carboxylic acid dimer |
| 750-720 | Weak | ρ(CH₂) rocking |
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2950 | Strong | νas(CH₃) |
| 2940-2915 | Strong | νas(CH₂) |
| 2875-2860 | Strong | νs(CH₃) |
| 2860-2840 | Strong | νs(CH₂) |
| 1720-1680 | Weak | ν(C=O) of hydrogen-bonded carboxylic acid dimer |
| 1475-1450 | Medium | δ(CH₂) scissoring |
| 1350-1300 | Strong | νas(SO₂) cdnsciencepub.com |
| 1160-1120 | Very Strong | νs(SO₂) cdnsciencepub.com |
| 800-700 | Medium | ν(C-S) |
| Below 400 | Medium to Strong | Skeletal deformations, lattice vibrations |
Abbreviations: ν, stretching; δ, in-plane bending (scissoring); γ, out-of-plane bending; ρ, rocking; as, asymmetric; s, symmetric.
The complementary nature of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. spectroscopyonline.com While FTIR is superior for observing the polar O-H and C=O bonds, Raman spectroscopy offers clearer insights into the vibrations of the carbon backbone and the highly polarizable sulfonyl group. gatewayanalytical.com The analysis of these spectra confirms the presence of the key functional groups and provides strong evidence for the existence of significant intermolecular hydrogen bonding in the condensed phase. uni-goettingen.de
Reactivity Profiles and Mechanistic Investigations of 2 Pentane 1 Sulfonyl Acetic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation under specific conditions.
Esterification: The conversion of 2-(pentane-1-sulfonyl)acetic acid to its corresponding esters can be readily achieved through Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, a large excess of the alcohol is typically employed, or water is removed from the reaction mixture as it forms. masterorganicchemistry.com Studies on similar esterification reactions have shown that using a tenfold excess of the alcohol can result in yields exceeding 95%. masterorganicchemistry.comresearchgate.net
Table 1: Representative Conditions for Fischer Esterification
| Reactant | Catalyst | Key Conditions | Product Type |
|---|
Data synthesized from general principles of Fischer esterification. masterorganicchemistry.comlibretexts.orggoogle.com
Amidation: The direct formation of amides from this compound and an amine is challenging due to the rapid acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt. masterorganicchemistry.com To overcome this, the carboxylic acid is typically activated first. A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride then readily reacts with an amine to form the desired amide. masterorganicchemistry.com Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the direct amidation by forming an activated ester intermediate in situ. masterorganicchemistry.com Modern methods also include silane-mediated amidation protocols, which offer mild and efficient pathways to amide bond formation. nottingham.ac.uk
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction most commonly associated with β-keto acids and malonic acids, where a carbonyl group is positioned beta to the carboxyl function. masterorganicchemistry.com The sulfonyl group (SO₂) in this compound is a strong electron-withdrawing group, analogous to a carbonyl group. This structural feature significantly increases the acidity of the α-hydrogens and can facilitate decarboxylation, often requiring heating. The reaction is believed to proceed through a cyclic six-membered transition state, similar to the mechanism for β-keto acids, leading to the formation of an intermediate that tautomerizes to the final des-carboxy product, pentyl methyl sulfone. masterorganicchemistry.com
Furthermore, specialized decarboxylative reactions exist. For instance, decarboxylative halogenation, known as the Hunsdiecker reaction or related methods, can convert carboxylic acids into organic halides. acs.org This process typically involves the formation of a silver salt of the carboxylic acid followed by treatment with a halogen. Photochemical methods involving single electron transfer (SET) have also been shown to induce decarboxylation in α-heteroatom substituted carboxylic acids. photos.or.kr
Alpha-Carbon Reactivity and Enolization Chemistry
The carbon atom situated between the sulfonyl group and the carboxylic acid group (the α-carbon) is flanked by two potent electron-withdrawing groups. This structural arrangement renders the hydrogens attached to this carbon exceptionally acidic. msu.edu
The increased acidity of the α-hydrogens facilitates the formation of a stabilized carbanion, or enolate, upon treatment with a suitable base. libretexts.orgmasterorganicchemistry.com The negative charge of this enolate is delocalized over the oxygen atoms of both the carboxylate and the sulfonyl groups, which contributes to its stability. msu.edu
This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. msu.edu These include:
Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the α-position.
Halogenation: Reaction with halogens (Cl₂, Br₂, I₂) under acidic or basic conditions. msu.edu
Aldol-type Reactions: Addition to aldehydes and ketones. The principles of the Claisen condensation, which involves esters, are also applicable. msu.edu
The formation of the enolate is a key step that unlocks a wide range of synthetic transformations, allowing for the elaboration of the carbon skeleton. The reactivity is analogous to that observed in the well-known malonic ester and acetoacetic ester syntheses, which also rely on the enhanced acidity of α-protons situated between two electron-withdrawing groups. masterorganicchemistry.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acyl chloride |
| Butyl acetate |
| Dicyclohexylcarbodiimide (DCC) |
| Ethyl bromoacetate |
| Oxalyl chloride |
| p-Toluenesulfonic acid |
| Pentyl methyl sulfone |
| Sulfuric acid |
| Thionyl chloride |
Condensation and Alkylation Reactions at the α-Carbon
The activated α-carbon of this compound is a potent nucleophile following deprotonation, enabling its participation in a range of condensation and alkylation reactions.
Condensation Reactions: A primary example of condensation involving this substrate is the Knoevenagel condensation. tandfonline.comwikipedia.org In this reaction, the active methylene (B1212753) group of this compound condenses with aldehydes or ketones, typically under basic catalysis, to form α,β-unsaturated sulfones. tandfonline.comtandfonline.com The reaction proceeds through the formation of a carbanion at the α-position, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final unsaturated product. For sulfonylacetic acids, the reaction is often driven by refluxing in a suitable solvent like acetic acid with a base such as benzylamine. tandfonline.com A variation known as the Doebner modification uses pyridine (B92270) as the solvent and is particularly effective when one of the activating groups is a carboxylic acid, as it facilitates a concomitant decarboxylation. wikipedia.org This pathway leads directly to vinyl sulfones.
Another relevant transformation is the Julia-Kocienski olefination, a powerful method for creating alkenes. alfa-chemistry.comorganicreactions.orgorganic-chemistry.org While the classical Julia olefination involves separate steps of addition, functionalization, and elimination, the Julia-Kocienski modification allows for a one-pot procedure using heteroaryl sulfones. alfa-chemistry.comorganic-chemistry.org Derivatives of this compound could be envisioned as precursors to the necessary sulfones for such reactions, which are prized for their high stereoselectivity in forming (E)-alkenes. organic-chemistry.org
Alkylation Reactions: The acidity of the α-protons (pKa of related compounds is in the range of 9-13) allows for facile deprotonation by a suitable base, such as an alkoxide or lithium diisopropylamide (LDA), to generate a stabilized carbanion or enolate. wvu.eduyale.edu This nucleophilic species readily reacts with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This process allows for the introduction of a wide range of alkyl or aryl substituents. The reaction is a cornerstone of the malonic ester synthesis, and by analogy, the alkylation of this compound derivatives provides a route to α-substituted sulfonyl compounds. libretexts.orgorganic-chemistry.org If two α-protons are present, mono- and di-alkylation are possible, although steric hindrance from the first introduced group can inhibit the second alkylation. libretexts.org
Stereoselective Transformations at the α-Carbon
Introducing chirality at the α-carbon of this compound derivatives is a significant synthetic challenge that has been addressed through several strategies. When alkylation of the α-carbon generates a new stereocenter, controlling the stereochemical outcome is crucial for applications in fields like medicinal chemistry.
One classical approach involves the use of a chiral auxiliary. For instance, pseudoephedrine has been employed as an effective auxiliary for the highly diastereoselective alkylation of related amide derivatives, achieving diastereomeric excesses (de) often greater than 94%. psu.edu The chiral auxiliary is first attached to the carboxylic acid, and its steric influence directs the approach of the incoming electrophile to one face of the enolate, leading to a single diastereomer. The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched α-substituted acid. psu.edu
More modern and efficient methods rely on enantioselective catalysis. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for this purpose. nih.govacs.org In this reaction, a nucleophile attacks a π-allyl-palladium intermediate, and the stereochemistry is controlled by a chiral ligand bound to the palladium catalyst. Research has demonstrated the first palladium-catalyzed AAA of thietane (B1214591) 1,1-dioxides, which successfully installs an α-sulfonyl tetrasubstituted stereocenter with high enantioselectivity from racemic starting materials. nih.gov This highlights the potential for creating highly substituted and enantioenriched centers adjacent to a sulfonyl group. The choice of ligand is paramount, with sophisticated chiral phosphine (B1218219) ligands often being employed to create the necessary chiral environment around the metal center. acs.org
Reaction Kinetics and Thermodynamics for Key Processes
While specific kinetic and thermodynamic data for this compound are not widely published, the principles governing its reactivity can be inferred from studies on analogous compounds.
Thermodynamics: The key thermodynamic feature of this compound is the acidity of the α-protons. The electron-withdrawing nature of both the sulfonyl and carboxyl groups significantly stabilizes the conjugate base formed upon deprotonation, thereby lowering the pKa of the α-protons compared to a simple carboxylic acid. msu.edu The acidity of the carboxylic proton itself is also enhanced by the inductive effect of the α-sulfonyl group. The thermodynamics of the deprotonation equilibrium (ΔG°) can be determined by measuring pKa values at different temperatures, allowing for the calculation of the enthalpy (ΔH°) and entropy (ΔS°) of dissociation. mdpi.com For the deprotonation of the α-carbon, a strong base is required, and the equilibrium lies far to the side of the products, making the reaction thermodynamically favorable. Gas-phase deprotonation energies for related strong acids like fluorosulfuric acid have been calculated to be around 298 ± 3 kcal mol⁻¹. rsc.org
Reaction Kinetics: Kinetic studies provide insight into reaction mechanisms and transition states. For the alkylation of the α-carbon, the reaction typically follows second-order kinetics, being first-order in both the enolate and the alkyl halide. The rate-determining step is usually the nucleophilic attack of the carbanion on the electrophile.
Kinetic investigations on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids have been conducted, revealing second-order kinetics and providing thermodynamic activation parameters. allresearchjournal.com In these studies, the reactions exhibited a large negative entropy of activation (ΔS‡), which is characteristic of a bimolecular reaction with a highly ordered, polar transition state. allresearchjournal.com A similar approach could be applied to study the kinetics of reactions involving this compound. For instance, by monitoring the reaction rate at various temperatures, the activation energy (Ea) and other parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. Such data would be invaluable for optimizing reaction conditions and understanding the mechanistic details of transformations at the α-carbon.
Exploration of Catalyzed Reactions and Ligand Effects
The reactivity of this compound and its derivatives can be significantly enhanced and controlled through catalysis, particularly with transition metals. The choice of catalyst and, crucially, the associated ligands can steer the reaction towards a desired product, often with high levels of chemo-, regio-, and stereoselectivity.
Palladium catalysis is preeminent in this field. As mentioned, the Pd-catalyzed asymmetric allylic alkylation (AAA) is a benchmark for creating chiral centers. acs.org The success of these reactions hinges on the design of chiral ligands that effectively transfer their stereochemical information to the product during the catalytic cycle. The Trost ligands, a class of chiral diphosphine ligands, are classic examples that have proven effective in a wide array of AAA reactions. acs.org More recent work has shown that other ligand families, such as JOSIPHOS and WALPHOS, are highly effective for the regio- and enantioselective reduction of activated enynes, leading to chiral β-alkynyl sulfones. rsc.org
Copper and nickel catalysts are also widely used. For example, a bulky chiral copper(I) complex has been used to catalyze the asymmetric vinylogous aldol-type reaction of aldehydes with allyl sulfones, where the ligand was key to achieving excellent regio- and enantioselectivity. nih.gov Nickel-organophotocatalyzed reactions have enabled the enantioselective sulfonylalkenylation of alkenes, providing a direct route to β-chiral sulfones. nih.gov
The ligand effect is not limited to stereocontrol. In palladium-catalyzed conjugate additions to electron-deficient alkynes, the choice of ligand, such as N,N'-dimethylethane-1,2-diamine (DMEDA), was found to be critical for promoting the desired C-S bond cleavage and subsequent addition. ysu.am Different ligands can completely shut down reactivity or lead to different products, underscoring their role in modulating the electronic and steric properties of the metal catalyst. nih.gov
Applications in Advanced Organic Synthesis
As a Precursor and Building Block for Complex Organic Molecules
The combination of a sulfone and a carboxylic acid within the same molecule provides multiple reaction sites, making 2-(pentane-1-sulfonyl)acetic acid a valuable precursor for the synthesis of more complex molecular architectures.
The reactivity of the α-methylene and carboxylic acid groups can be harnessed to construct a variety of sulfone-containing heterocyclic systems. mdpi.comiomcworld.comnih.gov For instance, condensation reactions of the carboxylic acid moiety with binucleophilic reagents, such as hydrazines or hydroxylamines, could lead to the formation of five- or six-membered heterocycles. mdpi.comfarmaciajournal.com The α-sulfonyl carbanion, generated by deprotonation of the α-methylene group, can participate in cyclization reactions, acting as a nucleophile to attack an internal electrophilic site. iomcworld.com This strategy is a common approach for the synthesis of cyclic sulfones. mdpi.comiomcworld.com
Furthermore, derivatives of this compound could serve as precursors for cycloaddition reactions. For example, conversion of the carboxylic acid to other functional groups could pave the way for Diels-Alder type reactions to construct complex cyclic systems containing the pentylsulfonyl moiety. iomcworld.com
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Potential Synthetic Approach | Key Reactive Site of Precursor |
| Pyrazolidinones | Condensation with substituted hydrazines | Carboxylic acid |
| Oxazolidinones | Reaction with amino alcohols | Carboxylic acid |
| Thiazolidinones | Condensation with aminothiols | Carboxylic acid |
| Cyclic Sulfones | Intramolecular cyclization of a functionalized derivative | α-Methylene (as a carbanion) |
The principles of macrocyclization can be applied to derivatives of this compound to construct large ring systems. csic.esmdpi.combeilstein-journals.org By creating a long-chain molecule with reactive functional groups at both ends, one of which is derived from the carboxylic acid of this compound, an intramolecular cyclization can be induced. openmedicinalchemistryjournal.com The sulfone group can act as a polar and sterically demanding feature within the macrocycle, potentially influencing its conformation and binding properties. mdpi.com
For example, the carboxylic acid could be coupled with a long-chain amino alcohol, and a subsequent intramolecular reaction, such as an amidation or etherification, could close the ring. mdpi.combeilstein-journals.org The inherent rigidity of the sulfone group might be beneficial in pre-organizing the linear precursor for cyclization.
Role in Stereoselective Synthesis as a Chiral Auxiliary or Ligand Precursor
While this compound itself is achiral, it can be converted into a chiral auxiliary for use in asymmetric synthesis. wikipedia.orgnih.govnumberanalytics.comresearchgate.net A common strategy involves the reaction of the carboxylic acid with a chiral alcohol or amine to form a chiral ester or amide. wikipedia.orgnih.gov The resulting chiral auxiliary can then be used to control the stereochemical outcome of reactions at the α-position. The bulky pentylsulfonyl group could provide the necessary steric hindrance to direct the approach of incoming reagents, leading to high diastereoselectivity. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. wikipedia.orgsigmaaldrich.com
Moreover, the framework of this compound could be elaborated into chiral ligands for asymmetric catalysis. By introducing other coordinating functional groups and a chiral element, it may be possible to synthesize novel ligands that can complex with transition metals and facilitate a variety of asymmetric transformations. researchgate.net
Table 2: Potential Chiral Auxiliaries Derived from this compound
| Chiral Auxiliary Type | Synthetic Approach | Potential Application |
| Chiral Ester | Esterification with a chiral alcohol (e.g., (–)-menthol) | Asymmetric alkylation of the α-position |
| Chiral Amide | Amidation with a chiral amine (e.g., a pseudoephedrine derivative) | Asymmetric aldol (B89426) reactions |
| Chiral Oxazolidinone | Formation of an N-acyl oxazolidinone from a chiral amino alcohol | Asymmetric conjugate additions |
Utility in C-C Bond Forming Reactions (e.g., Horner–Wadsworth–Emmons type reactions)
The activated α-methylene group in this compound is a key feature for its application in carbon-carbon bond formation. acs.orgalfa-chemistry.com Upon deprotonation, the resulting α-sulfonyl carbanion is a soft nucleophile that can participate in various coupling reactions. iomcworld.com
A significant potential application lies in its use as a precursor for Horner-Wadsworth-Emmons (HWE) reagents. wikipedia.orgnrochemistry.com The carboxylic acid could be converted into a phosphonate (B1237965) ester. The resulting phosphonate, bearing the pentylsulfonyl group, would be a valuable HWE reagent. orgsyn.orgtcichemicals.com Reaction of this reagent with aldehydes or ketones would lead to the formation of α,β-unsaturated sulfones, which are themselves versatile intermediates in organic synthesis. wikipedia.orgnih.gov The stereochemical outcome of the HWE reaction, leading to either the (E)- or (Z)-alkene, can often be controlled by the reaction conditions and the structure of the phosphonate reagent. wikipedia.orgnrochemistry.com
Development of Novel Reagents and Catalysts Based on its Framework
The structural backbone of this compound can be modified to create novel reagents and catalysts. For example, the carboxylic acid can be transformed into a variety of other functional groups, such as aldehydes, alcohols, or amides, which can then be further elaborated. pure-chemical.comaraxchemi.comalliancechemical.com These transformations could lead to the development of new building blocks for organic synthesis.
Furthermore, by incorporating catalytically active moieties, the framework could be used to design new organocatalysts. The sulfone group could act as a non-coordinating, sterically demanding group to influence the catalytic environment.
Applications in Multi-Step Synthesis of Natural Product Analogues and Designed Molecules
The versatility of this compound as a building block makes it a potential starting material for the total synthesis of natural product analogues and other designed molecules. researchgate.netbeilstein-journals.orgacs.orgnih.govresearchgate.net The sulfone group is present in a number of biologically active natural products, and the ability to introduce the pentylsulfonyl group early in a synthetic sequence could be advantageous. researchgate.netmdpi.com
In the synthesis of natural product analogues, the pentylsulfonyl group could be used to modify the steric and electronic properties of the target molecule, potentially leading to improved biological activity or selectivity. researchgate.net The C-C bond forming reactions and heterocycle syntheses discussed above could be key steps in the assembly of complex molecular scaffolds. acs.orgnih.gov
Exploration in Material Science and Supramolecular Chemistry
Incorporation into Polymer Architectures for Functional Materials
The bifunctional nature of 2-(Pentane-1-sulfonyl)acetic acid allows it to be a building block for novel polymers with tailored properties.
The carboxylic acid group of this compound can be readily modified to create monomers suitable for polymerization. For instance, it can be converted to an ester or an acid chloride, which can then undergo condensation polymerization with diols or diamines. The presence of the pentylsulfonyl side chain would be expected to influence the properties of the resulting polymer, such as increasing its glass transition temperature, enhancing its thermal stability, and modifying its solubility in organic solvents.
Polysulfones are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. While aromatic polysulfones are more common, the incorporation of aliphatic sulfone groups, such as the pentylsulfonyl group, into polymer backbones is an area of active research. The synthesis of polymers from monomers like this compound could lead to materials with a unique combination of flexibility from the pentyl chain and rigidity and polarity from the sulfone group.
Table 1: Potential Polymerization Strategies for this compound-derived Monomers
| Monomer Type | Co-monomer | Polymerization Method | Potential Polymer Properties |
| Diol-ester of this compound | Diacyl chloride | Condensation Polymerization | Increased thermal stability, modified solubility |
| Diacyl chloride of a dicarboxylic acid derived from this compound | Diol or Diamine | Condensation Polymerization | Enhanced mechanical strength, altered refractive index |
| Vinyl ester of this compound | Other vinyl monomers | Radical Polymerization | Functional side chains, tunable hydrophilicity/hydrophobicity |
The polarity of the sulfone group and the ability of the carboxylic acid (or its derivatives) to participate in hydrogen bonding suggest that polymers incorporating this compound could exhibit responsive or "smart" behavior. Such materials can change their properties in response to external stimuli like pH, temperature, or the presence of specific chemicals.
For example, a polymer with pendant this compound groups could be pH-responsive. At high pH, the carboxylic acid groups would be deprotonated, leading to a more extended polymer chain due to electrostatic repulsion. At low pH, the protonated carboxylic acid groups could form intramolecular hydrogen bonds, causing the polymer to adopt a more compact conformation. This change in conformation could be harnessed for applications such as controlled drug release or in the development of sensors.
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups of this compound make it an interesting candidate for designing self-assembled systems.
Crystal engineering is the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions between molecules in the crystal lattice. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, and it can form predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid functionality of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs. Upon deprotonation, the carboxylate group can coordinate to metal centers, forming extended networks.
While many MOFs are built from rigid aromatic carboxylic acids, the use of more flexible aliphatic ligands like this compound could lead to frameworks with novel topologies and properties. The pentylsulfonyl side chain would project into the pores of the framework, modifying the pore environment and potentially influencing the framework's adsorption and separation properties. For instance, the presence of the sulfonyl group could enhance the selective adsorption of polar molecules. The use of tetrazole-based acetic acids, which share some structural similarities with sulfonyl-containing carboxylic acids, has been shown to produce MOFs with unusual configurations and high proton conductivity.
Functionalization of Surfaces and Nanomaterials
Modifying the surfaces of materials at the molecular level can dramatically alter their properties. The carboxylic acid group of this compound provides a convenient anchor for grafting the molecule onto various surfaces.
For example, it can be used to functionalize metal oxide surfaces, such as silica (B1680970) or titania, through the formation of covalent bonds or strong hydrogen bonds with surface hydroxyl groups. This would create a surface layer where the pentylsulfonyl groups are exposed, which would alter the surface's wettability, adhesion, and chemical reactivity. The functionalization of surfaces with carboxylic acids can be achieved through various techniques, including photochemical microcontact printing.
Similarly, nanoparticles can be functionalized with this compound to improve their dispersibility in specific solvents or to introduce new functionalities. The sulfone group, being a strong electron-withdrawing group, could also influence the electronic properties of the nanomaterial to which it is attached. The use of vinyl sulfones for the functionalization of silica materials has been demonstrated to be an effective strategy.
Development of Coordination Compounds and Metal-Organic Framework (MOF) Ligands
The molecular architecture of this compound makes it a bifunctional ligand with significant potential for the construction of coordination compounds and as a linker in metal-organic frameworks (MOFs). Coordination compounds are formed by the reaction of a metal ion with one or more ligands, while MOFs are a class of porous crystalline materials consisting of metal ions or clusters connected by organic linkers. wikipedia.org
The primary coordination site of this compound is the carboxylate group (-COOH), which can deprotonate to form a carboxylate anion (-COO⁻). This anion is a versatile coordinating agent, capable of binding to metal centers in several modes. nih.govbldpharm.com The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH and solvent), and the presence of other ligands. nih.gov
The sulfonyl group (-SO₂-), while generally considered a weak coordinating agent, can also participate in bonding with certain metal centers, particularly through its oxygen atoms. cnrs.fr This interaction is often weaker than that of the carboxylate group but can play a crucial role in stabilizing the resulting structure and influencing its dimensionality. The presence of the sulfonyl group can also introduce interesting electronic properties and the potential for non-covalent interactions, such as hydrogen bonding, which are vital in the field of crystal engineering. tandfonline.comusherbrooke.ca
The flexible pentyl chain introduces a degree of conformational freedom to the ligand. This flexibility can lead to the formation of unique and complex network topologies in MOFs, which might not be accessible with more rigid ligands. mdpi.com Aliphatic ligands like this compound can lead to materials with distinct properties compared to their aromatic counterparts, including differences in thermal stability and adsorption capabilities. mdpi.comnih.gov
Potential Coordination Modes of the Carboxylate Group:
The carboxylate group of this compound can coordinate to metal ions in various ways, leading to the formation of diverse structural motifs, from simple mononuclear complexes to extended one-, two-, or three-dimensional networks characteristic of MOFs.
| Coordination Mode | Description | Potential Structural Outcome |
| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. | Discrete complexes or low-dimensional coordination polymers. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Stable mononuclear or polynuclear complexes. |
| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, bridging them. | Formation of dimers, chains, or layers. |
| Tridentate or Tetradentate | The carboxylate group, in conjunction with the sulfonyl group, could potentially bind to multiple metal centers. | Higher-dimensional and more complex frameworks. |
The synthesis of coordination compounds and MOFs using this compound would typically involve solvothermal or hydrothermal methods. In these techniques, the ligand and a metal salt are heated in a suitable solvent, leading to the crystallization of the desired product. The choice of metal ion is critical, with transition metals like zinc, copper, cobalt, and nickel being common choices for the construction of MOFs due to their varied coordination geometries. kashanu.ac.irnih.gov
While specific experimental studies on coordination compounds and MOFs derived from this compound are not extensively reported, the principles of coordination chemistry and crystal engineering suggest that this ligand holds promise for the development of new materials. The interplay between the strong coordinating carboxylate group, the potentially weakly coordinating sulfonyl group, and the flexible aliphatic chain could lead to novel structures with interesting properties for applications in areas such as catalysis, gas storage, and separation. wikipedia.org The field of MOFs based on sulfonate and carboxylate ligands is an active area of research, and the exploration of bifunctional ligands like this compound is a logical next step. researchgate.net
Potential in Chemical Biology and Advanced Probe Development
Design and Synthesis of Chemical Probes for Biomolecular Recognition
The development of chemical probes capable of specific biomolecular recognition is a cornerstone of chemical biology. The structure of 2-(Pentane-1-sulfonyl)acetic acid offers a foundational template for the design of such probes. The pentyl chain can be systematically modified to enhance binding affinity and selectivity for specific protein targets. The sulfonyl group, being a strong hydrogen bond acceptor, can participate in crucial interactions within a protein's binding pocket.
The synthesis of probes based on this scaffold would typically involve the activation of the carboxylic acid group to facilitate amide bond formation with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. This allows for the detection and isolation of target biomolecules.
Table 1: Potential Modifications of this compound for Probe Development
| Modification Site | Potential Modification | Desired Outcome |
| Pentyl Chain | Introduction of aromatic rings, branched alkyl groups, or other functional groups | Enhanced binding affinity and selectivity |
| Acetic Acid Moiety | Coupling to reporter tags (e.g., fluorophores, biotin) | Visualization and pull-down of target proteins |
| Sulfonyl Group | Limited modification potential due to stability | Key interaction point in binding |
Development of Scaffolds for Proteomic and Metabolomic Research Tools
In proteomics and metabolomics, scaffolds that can be elaborated into a diverse library of compounds are highly valuable. This compound can serve as such a scaffold. Its straightforward synthesis allows for the creation of a variety of derivatives with altered physicochemical properties. These derivatives can then be screened for their ability to interact with and modulate the function of proteins or metabolic pathways.
For instance, by varying the length and branching of the alkyl chain attached to the sulfonyl group, researchers can systematically probe the hydrophobic pockets of enzymes. Similarly, the acetic acid handle can be used to attach fragments of known bioactive molecules to create novel hybrid compounds.
Investigation of its Utility in Activity-Based Protein Profiling (ABPP) Reagents
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes. nih.govnih.gov The design of effective ABPP probes hinges on the incorporation of a reactive "warhead" that can form a covalent bond with a nucleophilic residue in an enzyme's active site.
While the sulfonylacetic acid moiety itself is not a classic electrophilic warhead, its structure could be modified to incorporate one. For example, conversion of the carboxylic acid to a more reactive species, such as a sulfonate ester, could enable it to act as an irreversible inhibitor for certain classes of enzymes. The pentylsulfonyl group would serve to direct the probe to specific enzyme families.
Table 2: Hypothetical ABPP Probe Design from this compound
| Probe Component | Function | Example Modification |
| Recognition Element | Target binding and selectivity | Pentylsulfonyl group |
| Reactive Group (Warhead) | Covalent modification of active site | Conversion of carboxylic acid to a sulfonate ester or fluorophosphonate |
| Reporter Tag | Detection and identification of labeled proteins | Fluorescent dye or biotin attached via a linker |
Further research is required to explore the potential of this compound derivatives as platforms for novel ABPP reagents.
Applications in Chemoselective Labeling and Bioconjugation Strategies
Chemoselective labeling and bioconjugation are essential techniques for attaching probes or other molecules to biomolecules with high specificity. wiley-vch.de The carboxylic acid group of this compound provides a readily available functional handle for standard bioconjugation chemistries, such as carbodiimide-mediated coupling to primary amines on proteins.
This allows for the straightforward attachment of this compound and its derivatives to proteins, antibodies, or other biological macromolecules. Such bioconjugates could find applications in areas such as targeted drug delivery or the development of diagnostic reagents. The stability of the sulfonyl group ensures that this part of the molecule remains intact under a variety of bioconjugation conditions.
Future Research Directions and Unexplored Avenues
Discovery of Novel Reactivity and Unprecedented Transformations
The exploration of 2-(pentane-1-sulfonyl)acetic acid's full reactive potential is a promising avenue for future research. While the chemistry of sulfonyl compounds is well-established, the specific combination of a pentylsulfonyl group and an acetic acid moiety may unlock novel transformations. Future studies could focus on the activation of the α-carbon, situated between the electron-withdrawing sulfonyl group and the carboxylic acid. This position is ripe for deprotonation, creating a nucleophilic center that could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Research could delve into its participation in Michael additions, aldol-type condensations, and alkylation reactions under carefully controlled conditions. The development of stereoselective variants of these reactions would be particularly valuable, potentially yielding chiral building blocks for asymmetric synthesis. Furthermore, the investigation of decarboxylative functionalization could lead to the formation of pentylsulfonylmethane derivatives, which are of interest in medicinal chemistry and materials science. acs.org The exploration of its reactivity with various electrophiles and nucleophiles under diverse catalytic systems, including transition metals and organocatalysts, could unveil unprecedented chemical transformations. nih.govnih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
These computational tools can also be employed in retrosynthetic analysis, identifying the most efficient synthetic routes to complex target molecules starting from this compound. acs.org By analyzing intricate structure-reactivity relationships, machine learning algorithms can guide the design of experiments, suggesting optimal catalysts, solvents, and reaction parameters to achieve desired outcomes. acs.org This data-driven approach has the potential to significantly reduce the time and resources required for synthetic route development. frontiersin.org Furthermore, AI can aid in the discovery of entirely new reactions by identifying patterns and correlations that may not be apparent to human chemists. nih.gov
Development of Sustainable and Economically Viable Industrial Syntheses
The development of sustainable and economically viable industrial-scale syntheses of this compound and its derivatives is crucial for its potential widespread application. Future research in this area should prioritize the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of catalytic processes that minimize waste generation. researchgate.netrsc.org The principles of green chemistry, including atom economy and energy efficiency, should be central to the design of any industrial process.
One promising avenue is the exploration of flow chemistry, which offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. tue.nl The development of robust and recyclable catalysts, whether heterogeneous or homogeneous, will be key to reducing the environmental impact and cost of production. researchgate.net Furthermore, exploring biocatalytic routes, using enzymes to carry out specific transformations, could offer a highly selective and sustainable alternative to traditional chemical methods. vulcanchem.com The digitalization of chemical production, utilizing real-time monitoring and process optimization, can further enhance efficiency and sustainability. cefic.org
Exploration of its Role in Emerging Fields of Chemistry (e.g., Electrochemistry, Photochemistry)
The unique electronic properties of the sulfonyl group suggest that this compound could play a significant role in the burgeoning fields of electrochemistry and photochemistry. nih.gov Electrochemical methods offer a powerful tool for driving chemical reactions through the direct addition or removal of electrons, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. researchgate.net Future research could investigate the electrochemical oxidation or reduction of this compound to generate reactive intermediates, such as radicals or radical ions, which could then participate in novel bond-forming reactions. acs.org
Similarly, photochemistry, the use of light to initiate chemical reactions, provides access to unique reactivity pathways. tue.nl The sulfonyl group can influence the photophysical properties of a molecule, and the carboxylic acid moiety offers a handle for further functionalization. Studies could explore the use of this compound or its derivatives as photosensitizers or as substrates in photochemical transformations, such as [2+2] cycloadditions or radical reactions initiated by photoinduced electron transfer. acs.org These approaches could lead to the development of novel and sustainable synthetic methodologies.
Interdisciplinary Collaborations and Translational Research Opportunities (non-clinical)
The potential applications of this compound and its derivatives extend beyond traditional synthetic chemistry, creating numerous opportunities for interdisciplinary collaborations. In materials science, the incorporation of this compound into polymers or other materials could impart desirable properties, such as altered polarity, thermal stability, or refractive index. The sulfonyl group is a known polar substituent, and its presence could be exploited in the design of functional materials. nih.gov
Collaborations with analytical chemists could lead to the development of novel sensors or separation materials. The carboxylic acid group provides a convenient point of attachment to solid supports, while the sulfonyl group can engage in specific interactions. In the field of agrochemicals, derivatives of this compound could be explored for their potential as herbicides or fungicides, building upon the known biological activity of other sulfonyl-containing compounds. Furthermore, its use as a building block in the synthesis of ligands for coordination chemistry could lead to the development of new catalysts or metal-organic frameworks. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Pentane-1-sulfonyl)acetic acid?
Answer: A common method involves sulfonation of pentane followed by acetylation. Sodium 1-pentanesulfonate (CAS 22767-49-3) is often used as a precursor, synthesized via sulfonation of 1-pentanol or direct reaction with sulfonic acid derivatives. Subsequent reaction with chloroacetic acid under alkaline conditions yields the target compound. Purity is ensured through recrystallization in ethanol/water mixtures and validated via NMR (δ 1.3–1.7 ppm for pentyl chain protons, δ 3.5–3.7 ppm for sulfonyl groups) .
Q. How can the purity of this compound be assessed?
Answer:
- HPLC : Use ion-pair chromatography with sodium 1-pentanesulfonate (0.25 M in mobile phase) as a pairing agent. Retention time: ~8.2 min (C18 column, 60:40 acetonitrile/water, UV detection at 210 nm) .
- Titrimetry : Acid-base titration with NaOH (0.1 M) to quantify free carboxylic acid groups.
- Elemental Analysis : Expected C: 43.6%, H: 6.8%, S: 12.2% (theoretical values).
Q. What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : H and C NMR confirm alkyl chain connectivity and sulfonyl/carboxylic groups.
- IR : Strong absorption at 1150–1200 cm (S=O stretch) and 1700 cm (C=O stretch).
- Mass Spectrometry : ESI-MS ([M-H] at m/z 193.1) validates molecular weight .
Q. How is crystallographic data obtained for this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (e.g., SHELXL for refinement). Typical parameters:
| Parameter | Value |
|---|---|
| Space group | Pbca |
| Unit cell (Å) | a=14.25, b=7.93, c=29.88 |
| R-factor | ≤0.05 |
| Hydrogen bonding (e.g., O–H···O) and torsional angles are analyzed using ORTEP-3 for visualization . |
Q. What safety precautions are required during handling?
Answer:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid inhalation; work in a fume hood.
- Store at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Answer: Contradictions (e.g., ambiguous NOESY correlations or C shifts) require cross-validation:
Q. What challenges arise in quantifying trace amounts in environmental samples?
Answer:
- Matrix Interference : Use solid-phase extraction (C18 cartridges) and LC-MS/MS with MRM transitions (e.g., m/z 193→80 for quantification).
- Ion Suppression : Optimize mobile phase (0.1% formic acid) and column temperature (40°C) to enhance sensitivity .
- Limit of Detection : Achieve ≤0.1 ppb using high-resolution Orbitrap instruments .
Q. How can computational modeling predict reactivity in catalytic applications?
Answer:
Q. What strategies optimize HPLC separation for derivatives?
Answer:
| Parameter | Optimization Strategy |
|---|---|
| Column | Zorbax SB-C8 (3.5 μm, 150 mm) |
| Mobile Phase | 55:45 methanol/water + 10 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Detection | DAD (200–400 nm) |
| Adjust ion-pair reagent concentration (0.1–0.5 mM sodium 1-pentanesulfonate) to balance resolution and peak symmetry . |
Q. How are hydrogen-bonding networks analyzed in crystal structures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
